N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide
CAS No.: 6122-47-0
Cat. No.: VC16761985
Molecular Formula: C12H13N5O2S
Molecular Weight: 291.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6122-47-0 |
|---|---|
| Molecular Formula | C12H13N5O2S |
| Molecular Weight | 291.33 g/mol |
| IUPAC Name | N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19) |
| Standard InChI Key | SWOOREJCBISOCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC |
Introduction
Structural and Chemical Characteristics
The compound features a 1,2,3-thiadiazole core substituted at the 4-position with a carboxamide group () and at the 5-position with a [(4-methylphenyl)carbamoyl]amino moiety (). The thiadiazole ring contributes to electron-deficient aromaticity, enhancing reactivity and binding affinity toward biological targets . Key structural attributes include:
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Molecular formula:
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Molecular weight: 291.33 g/mol
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Functional groups: Carboxamide, arylurea, and methylphenyl substituents
The presence of both electron-withdrawing (thiadiazole) and electron-donating (methylphenyl) groups creates a polarized electronic environment, which may influence solubility and pharmacokinetic properties .
Physicochemical and Pharmacokinetic Properties
Computational tools such as the QikProp module predict the following properties :
| Property | Predicted Value |
|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 |
| Water solubility (mg/L) | 12.5 |
| Polar surface area (Ų) | 110.7 |
| H-bond donors/acceptors | 3/5 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The high polar surface area may limit blood-brain barrier penetration, directing activity toward peripheral targets .
Future Research Directions
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Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yield .
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Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or cancer .
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Computational Modeling: Perform molecular dynamics simulations to assess binding stability over 100 ns trajectories .
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